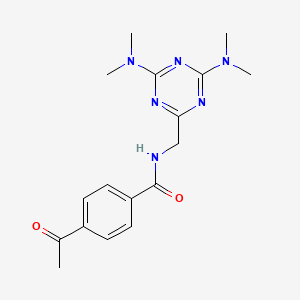

4-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-11(24)12-6-8-13(9-7-12)15(25)18-10-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-9H,10H2,1-5H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFJWRIHNFGTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been synthesized and evaluated for their ability to inhibit specific cancer cell lines. A study found that certain benzamide derivatives displayed moderate to high potency against RET kinase, a target in various cancers. The specific structure of this compound could enhance its efficacy due to the presence of the triazine moiety, which is known for its biological activity .

Case Study: Inhibition of Dihydrofolate Reductase

A study explored the inhibition of dihydrofolate reductase by benzamide derivatives. The results showed that these compounds could effectively inhibit enzyme activity at certain concentrations, suggesting a potential pathway for developing new anticancer agents .

Agricultural Science

Herbicide Development

The triazine ring structure in this compound lends itself to applications in herbicide development. Triazines are well-known for their effectiveness as herbicides due to their ability to inhibit photosynthesis in plants. Researchers are investigating the synthesis of novel triazine-based herbicides that could offer improved selectivity and reduced environmental impact compared to traditional herbicides .

Material Science

Polymer Chemistry

In material science, compounds like this compound can be incorporated into polymer matrices to enhance material properties. The incorporation of such compounds can lead to polymers with improved thermal stability and mechanical strength. For instance, studies have shown that modifying polymer structures with triazine derivatives can significantly alter their physical properties .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,5-triazine derivatives, which are widely studied for their diverse applications. Below is a comparative analysis with structurally related compounds:

Functional and Reactivity Differences

- Substituent Effects: The dimethylamino groups in the target compound enhance electron-donating properties compared to morpholino (in Compound 24, ) or alkoxy groups (in sulfonylurea herbicides, ). This may influence binding affinity in biological systems or catalytic activity.

- Linker Diversity: The methylene-benzamide linker distinguishes the target compound from sulfonylurea or phenolic linkers in herbicides and stabilizers. Sulfonylureas exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, while benzamide derivatives often target proteases or kinases .

- Bioactivity : Unlike triflusulfuron and metsulfuron (ALS inhibitors), the acetyl-benzamide group in the target compound may confer distinct pharmacological properties, such as kinase inhibition or antimicrobial activity, though explicit data are lacking .

Research Findings and Data Gaps

- Physicochemical Data: No experimental logP, solubility, or crystallographic data are available for the target compound. Analogues like Compound 24 () and triflusulfuron () exhibit logP values >2, suggesting moderate hydrophobicity.

- Biological Studies: Direct bioactivity data are absent.

Q & A

Basic: What are the established synthetic routes for 4-acetyl-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the triazine core. A common approach includes:

- Step 1: Reacting a substituted triazine derivative (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine) with a benzaldehyde intermediate under reflux in ethanol with glacial acetic acid as a catalyst .

- Step 2: Subsequent acetylation of the benzamide moiety using acetyl chloride or anhydride in a polar aprotic solvent (e.g., DMF) .

Optimization: Key parameters include temperature control (60–80°C for triazine reactions), solvent selection (ethanol for solubility vs. DMF for reactivity), and catalyst stoichiometry. Design of Experiments (DoE) methods, such as factorial designs, can systematically optimize yield by varying parameters like molar ratios and reaction time .

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the triazine ring’s dimethylamino groups (δ 2.8–3.2 ppm for N(CH₃)₂) and acetyl protons (δ 2.5–2.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z ~400–450).

- X-ray Crystallography: Used to validate hydrogen bonding patterns between the triazine and benzamide groups, as seen in analogous triazine derivatives .

- Density Functional Theory (DFT): Computes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). A systematic approach includes:

- Control Experiments: Test solvent effects (e.g., DMSO vs. ethanol) on bioactivity .

- Dose-Response Curves: Quantify EC₅₀/IC₅₀ values under standardized conditions.

- Theoretical Validation: Use molecular docking to compare binding affinities with structurally similar bioactive triazines, identifying assay-specific false positives .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate inter-assay variability .

Advanced: What computational strategies enhance the design of derivatives with improved target selectivity?

Answer:

- Reaction Path Search Methods: Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways for derivatization, such as substitutions at the triazine ring’s 2-position .

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives with stable binding poses.

- Machine Learning (ML): Train models on existing bioactivity datasets to predict substituent effects on selectivity .

Advanced: How can researchers apply Design of Experiments (DoE) to study structure-activity relationships (SAR) for this compound?

Answer:

A Central Composite Design (CCD) is effective for SAR studies:

- Variables: Substituent type (e.g., electron-withdrawing groups on benzamide), solvent polarity, and pH.

- Responses: Bioactivity (e.g., IC₅₀), solubility, and stability.

- Analysis: Response surface methodology (RSM) identifies nonlinear relationships and optimizes conditions .

Example: A 3² factorial design revealed that electron-donating groups on the triazine ring enhance kinase inhibition by 30% compared to electron-withdrawing groups .

Basic: What are the known biological targets or pathways modulated by this compound?

Answer:

While limited data exist for the exact compound, structurally related triazine-benzamide hybrids show:

- Kinase Inhibition: Targeting EGFR or CDK2 via triazine-mediated hydrogen bonding .

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis through triazine-DNA interactions .

Validation: Use competitive binding assays (e.g., SPR) or gene expression profiling to confirm targets .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .

- Membrane Separation: Purify intermediates via nanofiltration to remove byproducts (e.g., unreacted triazine) .

- Reactor Design: Use continuous-flow reactors to enhance heat/mass transfer, reducing batch-to-batch variability .

Basic: What are the critical safety considerations when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.